1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in the fields of synthetic and pharmaceutical chemistry The presence of a cyclopropane ring, a bromophenyl group, and a hydroxymethyl group makes it a versatile molecule with unique structural and chemical properties
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable bromophenyl precursor with a cyclopropane-forming reagent under specific conditions. The hydroxymethyl group is then introduced through a subsequent reaction, often involving a hydroxylation step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving cyclopropane-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and the presence of reactive functional groups contribute to its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:
1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(2-Methylphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(11)6-13/h1-4,7,13H,5-6H2,(H,14,15) |
InChI Key |
JRKZKSZVYXLRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2Br)C(=O)O)CO |
Origin of Product |
United States |
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